molecular formula C14H13NO3 B3978266 4-ethoxy-3-pyridin-4-ylbenzoic acid

4-ethoxy-3-pyridin-4-ylbenzoic acid

Cat. No.: B3978266
M. Wt: 243.26 g/mol
InChI Key: MWDNOUJMPRWPDR-UHFFFAOYSA-N
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Description

4-Ethoxy-3-pyridin-4-ylbenzoic acid is a benzoic acid derivative featuring two key substituents: an ethoxy group (–OCH₂CH₃) at the para position (C4) and a pyridin-4-yl group (a pyridine ring attached via its nitrogen at C4) at the meta position (C3) of the aromatic benzoic acid core. The pyridine ring introduces basicity due to its lone pair of electrons, while the ethoxy group enhances lipophilicity, which may affect membrane permeability and bioavailability .

Properties

IUPAC Name

4-ethoxy-3-pyridin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-13-4-3-11(14(16)17)9-12(13)10-5-7-15-8-6-10/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDNOUJMPRWPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(Pyridin-3-yl)benzoic Acid

Structural Differences :

  • The pyridine ring is attached at C3 (meta position) of the benzoic acid core, compared to C4 in the target compound.
  • Lacks the ethoxy substituent.

Inferred Properties :

  • Acidity : The electron-withdrawing pyridine ring at C4 increases the acidity of the carboxylic acid group compared to the target compound, where the ethoxy group (electron-donating) may partially counteract this effect.

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid

Structural Differences :

  • Replaces the ethoxy group with a tetrahydropyran-4-yloxy group (–O-tetrahydropyran).

Inferred Properties :

  • Solubility : The cyclic ether may improve solubility in polar solvents compared to the linear ethoxy group .

3-(4-{3-Ethoxy-4-hydroxy-2-nitrobenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid

Structural Differences :

  • Features a pyrazole ring fused with a nitro (–NO₂), hydroxy (–OH), and ethoxy-substituted benzylidene group.

Inferred Properties :

  • Reactivity : The nitro group increases electrophilicity, making this compound more reactive in nucleophilic environments.
  • Acidity : The hydroxy group at C4 and nitro group at C2 further enhance acidity compared to the target compound .

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic Acid

Structural Differences :

  • Contains a sulfonamide (–SO₂NH–) linker with a chloro-substituted ethoxyphenyl group.

Inferred Properties :

  • Polarity : The sulfonamide group increases polarity, enhancing solubility in aqueous media.
  • Electronic Effects : The chloro group (electron-withdrawing) may amplify the acidity of the benzoic acid .

Research Implications

  • Drug Design : The ethoxy group in 4-ethoxy-3-pyridin-4-ylbenzoic acid may optimize lipophilicity for blood-brain barrier penetration, while pyridine facilitates hydrogen bonding in target proteins .
  • Synthetic Challenges : Introducing substituents at C3 and C4 requires regioselective strategies, as seen in patents detailing multi-step syntheses of analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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